Cas no 2308478-40-0 ((3S)-3-amino-3-(2-methyloxan-2-yl)propanoic acid)

(3S)-3-Amino-3-(2-methyloxan-2-yl)propanoic acid is a chiral β-amino acid derivative featuring a 2-methyltetrahydro-2H-pyran (2-methyloxane) substituent. This compound is of interest in medicinal chemistry and peptide research due to its constrained cyclic ether moiety, which can influence conformational stability and bioavailability. The stereospecific (S)-configuration at the 3-position ensures enantiopurity, making it valuable for asymmetric synthesis and drug development. Its structural rigidity may enhance binding affinity in target interactions while maintaining solubility. The carboxyl and amino functional groups provide versatile reactivity for further derivatization, such as peptide coupling or scaffold modification. Suitable for applications in protease-resistant peptidomimetics or as a building block for bioactive molecules.
(3S)-3-amino-3-(2-methyloxan-2-yl)propanoic acid structure
2308478-40-0 structure
商品名:(3S)-3-amino-3-(2-methyloxan-2-yl)propanoic acid
CAS番号:2308478-40-0
MF:C9H17NO3
メガワット:187.236182928085
CID:5604149
PubChem ID:165520035

(3S)-3-amino-3-(2-methyloxan-2-yl)propanoic acid 化学的及び物理的性質

名前と識別子

    • 2308478-40-0
    • EN300-1284841
    • (3S)-3-amino-3-(2-methyloxan-2-yl)propanoic acid
    • インチ: 1S/C9H17NO3/c1-9(4-2-3-5-13-9)7(10)6-8(11)12/h7H,2-6,10H2,1H3,(H,11,12)/t7-,9?/m0/s1
    • InChIKey: FDLHZTKHBPDGPX-JAVCKPHESA-N
    • ほほえんだ: O1CCCCC1(C)[C@H](CC(=O)O)N

計算された属性

  • せいみつぶんしりょう: 187.12084340g/mol
  • どういたいしつりょう: 187.12084340g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 195
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -2.5
  • トポロジー分子極性表面積: 72.6Ų

(3S)-3-amino-3-(2-methyloxan-2-yl)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1284841-1g
(3S)-3-amino-3-(2-methyloxan-2-yl)propanoic acid
2308478-40-0
1g
$1057.0 2023-08-31
Enamine
EN300-1284841-0.1g
(3S)-3-amino-3-(2-methyloxan-2-yl)propanoic acid
2308478-40-0
0.1g
$930.0 2023-08-31
Enamine
EN300-1284841-5g
(3S)-3-amino-3-(2-methyloxan-2-yl)propanoic acid
2308478-40-0
5g
$3065.0 2023-08-31
Enamine
EN300-1284841-0.25g
(3S)-3-amino-3-(2-methyloxan-2-yl)propanoic acid
2308478-40-0
0.25g
$972.0 2023-08-31
Enamine
EN300-1284841-2.5g
(3S)-3-amino-3-(2-methyloxan-2-yl)propanoic acid
2308478-40-0
2.5g
$2071.0 2023-08-31
Enamine
EN300-1284841-0.5g
(3S)-3-amino-3-(2-methyloxan-2-yl)propanoic acid
2308478-40-0
0.5g
$1014.0 2023-08-31
Enamine
EN300-1284841-10g
(3S)-3-amino-3-(2-methyloxan-2-yl)propanoic acid
2308478-40-0
10g
$4545.0 2023-08-31
Enamine
EN300-1284841-1.0g
(3S)-3-amino-3-(2-methyloxan-2-yl)propanoic acid
2308478-40-0
1g
$0.0 2023-06-07
Enamine
EN300-1284841-0.05g
(3S)-3-amino-3-(2-methyloxan-2-yl)propanoic acid
2308478-40-0
0.05g
$888.0 2023-08-31

(3S)-3-amino-3-(2-methyloxan-2-yl)propanoic acid 関連文献

(3S)-3-amino-3-(2-methyloxan-2-yl)propanoic acidに関する追加情報

Introduction to (3S)-3-amino-3-(2-methyloxan-2-yl)propanoic acid (CAS No. 2308478-40-0)

(3S)-3-amino-3-(2-methyloxan-2-yl)propanoic acid, identified by its CAS number 2308478-40-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and biotechnology. This compound belongs to the class of amino acids, featuring a unique structure that includes a side chain derived from 2-methyloxan, which imparts distinct chemical and biological properties. The stereochemistry of the compound, specifically the (3S) configuration, plays a crucial role in its interaction with biological targets, making it a subject of intense study in drug development.

The molecular structure of (3S)-3-amino-3-(2-methyloxan-2-yl)propanoic acid consists of a three-carbon backbone with an amino group at one end and the 2-methyloxan side chain attached to the middle carbon. This configuration creates a chiral center, which is essential for the compound's biological activity. The presence of the 2-methyloxan group introduces a degree of flexibility and stability to the molecule, enhancing its potential as a building block for more complex pharmacological agents.

In recent years, there has been growing interest in the development of novel amino acid derivatives for therapeutic applications. These compounds are often explored for their potential as intermediates in the synthesis of drugs targeting various diseases, including neurological disorders and metabolic conditions. The unique structural features of (3S)-3-amino-3-(2-methyloxan-2-yl)propanoic acid make it a promising candidate for further investigation in this context.

One of the most compelling aspects of this compound is its potential role in modulating biological pathways. Studies have suggested that derivatives of this molecule may interact with specific enzymes and receptors, influencing cellular processes that are relevant to human health and disease. For instance, research has indicated that modifications to the side chain of this compound could enhance its binding affinity to certain therapeutic targets, potentially leading to more effective drug candidates.

The stereochemistry of (3S)-3-amino-3-(2-methyloxan-2-yl)propanoic acid is particularly noteworthy. The (3S) configuration ensures that the compound has specific spatial orientation, which can significantly impact its biological activity. This is because many biological targets recognize molecules based on their three-dimensional structure, and even small changes in stereochemistry can alter binding interactions. Therefore, understanding and controlling the stereochemistry of this compound is crucial for optimizing its pharmacological properties.

Recent advancements in synthetic chemistry have enabled more efficient and precise methods for producing complex molecules like (3S)-3-amino-3-(2-methyloxan-2-yl)propanoic acid. These techniques have allowed researchers to explore various derivatives and analogs, further expanding the potential applications of this compound. For example, modified versions of this molecule have been investigated for their ability to inhibit specific enzymes involved in inflammation and pain signaling.

In addition to its potential as a drug intermediate, (3S)-3-amino-3-(2-methyloxan-2-yl)propanoic acid may also find applications in other areas of biotechnology. Its unique structure makes it a valuable tool for studying protein-ligand interactions and developing new methodologies for drug discovery. By understanding how this compound interacts with biological targets, researchers can gain insights into broader mechanisms that govern cellular function and disease progression.

The field of medicinal chemistry continues to evolve rapidly, and compounds like (3S)-3-amino-3-(2-methyloxan-2-yl)propanoic acid are at the forefront of this progress. As new synthetic methods and computational tools become available, the possibilities for designing and optimizing these molecules are expanding exponentially. This opens up exciting opportunities for developing novel therapeutics that address unmet medical needs.

In conclusion, (3S)-3-amino-3-(2-methyloxan-2-yl)propanoic acid (CAS No. 2308478-40-0) is a fascinating compound with significant potential in pharmaceutical research. Its unique structure, stereochemistry, and biological relevance make it a valuable asset in the quest for new drugs targeting various diseases. As research continues to uncover new applications and derivatives of this molecule, it is likely to play an increasingly important role in advancing therapeutic strategies across multiple disciplines.

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